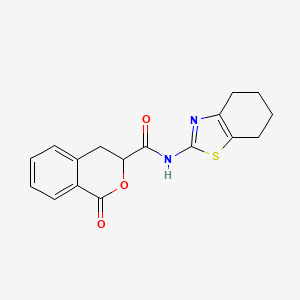

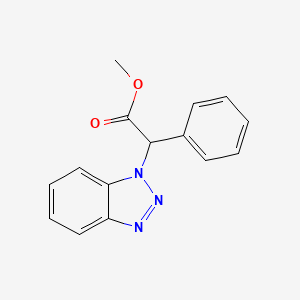

![molecular formula C11H17ClN2S B2491195 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine CAS No. 885950-50-5](/img/structure/B2491195.png)

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiazole derivatives often involves cyclization reactions and interactions with various reagents to introduce specific functional groups. For instance, derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole, a related compound, have been synthesized through cyclization using chloroacetyl chloride in the presence of triethylamine, showcasing the versatile approaches to synthesizing thiazole derivatives and highlighting the importance of specific reagents in dictating the structure and function of the synthesized compounds (Makwane et al., 2018).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods such as NMR, IR, and X-ray crystallography, providing detailed insights into the arrangement of atoms and the geometry of the molecules. The study by Wu et al. (2022) utilized X-ray diffraction and DFT calculations to explore the structure of a related molecule, demonstrating the planarity and electronic distribution within the molecule, which are crucial for understanding the reactivity and interactions of the compound (Wu et al., 2022).

Chemical Reactions and Properties

Thiazole derivatives participate in a variety of chemical reactions, contributing to their diverse biological activities. For example, the formation of Schiff bases and subsequent reactions with chloroacetyl chloride to yield azetidin-2-ones, as explored in derivatives of 1,3,4-thiadiazole, illustrate the chemical versatility and reactivity of these compounds. These reactions are pivotal for the synthesis of biologically active compounds (Abbasi et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications of Thiazole Derivatives

Thiazole and its derivatives are a significant focus in synthetic chemistry due to their presence in many biologically active molecules and potential for various synthetic applications. Studies have highlighted methods for synthesizing thiazolidinone compounds, indicating the versatility and reactivity of thiazole-containing compounds in creating pharmacologically active molecules. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the potential of thiazole derivatives in generating compounds with diverse structural features and possible applications in drug development (Issac & Tierney, 1996).

Pharmacological Aspects of Thiazole-Based Compounds

Thiazole derivatives exhibit a broad range of biological activities, making them valuable in medicinal chemistry. The exploration of thiazolidine derivatives for various pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, underscores the medicinal importance of this scaffold. Some derivatives have shown better activity than standard drugs, suggesting that thiazolidine could be a promising lead for new therapeutic agents (Pandey et al., 2011).

Environmental Behavior and Fate of Related Compounds

The environmental fate and behavior of compounds similar to 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine, particularly those used as preservatives or in industrial applications, have been studied to understand their impact on aquatic ecosystems. Research into parabens, which share some functional similarities with thiazole derivatives, highlights concerns about their persistence and bioaccumulation in water bodies, indicating the need for studies on the environmental aspects of thiazole-related chemicals (Haman et al., 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities . .

Biochemical Pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives have been associated with a variety of pathways due to their broad biological activity .

Result of Action

As mentioned earlier, some thiazole derivatives can cause cell death by interacting with DNA and topoisomerase II . .

Eigenschaften

IUPAC Name |

2-chloro-5-[(2-ethylpiperidin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2S/c1-2-9-5-3-4-6-14(9)8-10-7-13-11(12)15-10/h7,9H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIGSLIOAQWZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

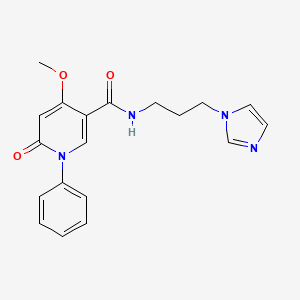

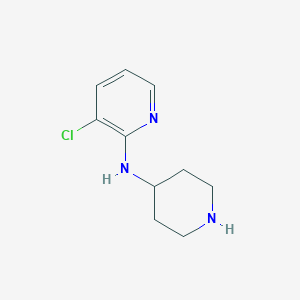

![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)

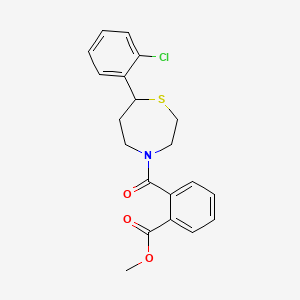

![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)

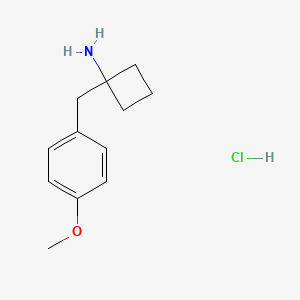

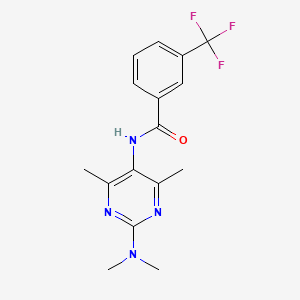

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2491120.png)

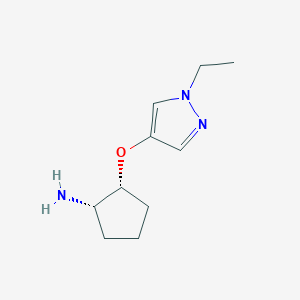

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2491122.png)

![N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2491128.png)

![1-(4-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)